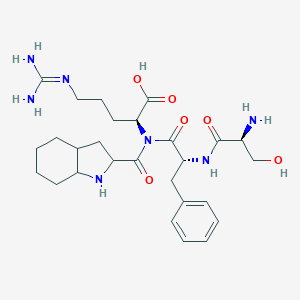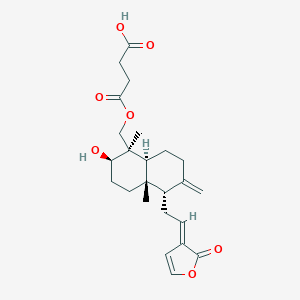
Dehydroandrographolide 5-succinic acid monoester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Andrographis paniculata has been used for centuries in traditional medicine for the treatment of various ailments. DAS is a derivative of andrographolide, the active compound in Andrographis paniculata. DAS has been found to possess anti-inflammatory, anti-cancer, and anti-viral properties. Due to its potential therapeutic applications, DAS has been the subject of extensive scientific research.
Mécanisme D'action
The mechanism of action of DAS is not fully understood. However, it has been proposed that DAS exerts its therapeutic effects by modulating various signaling pathways in cells. For example, DAS has been found to inhibit the NF-κB signaling pathway, which is involved in inflammation and cancer.
Effets Biochimiques Et Physiologiques
DAS has been found to have various biochemical and physiological effects. In cancer research, DAS has been found to induce apoptosis and inhibit the proliferation of cancer cells. In viral research, DAS has been found to inhibit the replication of the Hepatitis C virus. In inflammation research, DAS has been found to reduce the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using DAS in lab experiments is its potential therapeutic applications in various fields of medicine. However, one of the limitations of using DAS in lab experiments is its low solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for research on DAS. One future direction is to investigate the potential of DAS as a therapeutic agent in the treatment of cancer, viral infections, and inflammation. Another future direction is to investigate the mechanism of action of DAS in cells. Additionally, there is a need for further research on the pharmacokinetics and pharmacodynamics of DAS in vivo.
In conclusion, DAS is a chemical compound derived from Andrographis paniculata that has potential therapeutic applications in various fields of medicine. DAS has been the subject of extensive scientific research, and its mechanism of action and biochemical and physiological effects are still being investigated. Future research on DAS should focus on its potential therapeutic applications and mechanism of action.
Méthodes De Synthèse
DAS can be synthesized using various methods, including chemical synthesis and enzymatic synthesis. Chemical synthesis involves the reaction of andrographolide with succinic anhydride and a catalyst to produce DAS. Enzymatic synthesis involves the use of enzymes to catalyze the reaction between andrographolide and succinic acid to produce DAS.
Applications De Recherche Scientifique
DAS has been found to have potential therapeutic applications in various fields of medicine. In cancer research, DAS has been found to inhibit the growth of cancer cells and induce apoptosis. In viral research, DAS has been found to inhibit the replication of the Hepatitis C virus. In inflammation research, DAS has been found to reduce inflammation in various animal models.
Propriétés
Numéro CAS |
138898-72-3 |
|---|---|
Nom du produit |
Dehydroandrographolide 5-succinic acid monoester |
Formule moléculaire |
C24H32O7 |
Poids moléculaire |
432.5 g/mol |
Nom IUPAC |
4-[[(1R,2R,4aS,5S,8aS)-2-hydroxy-1,4a-dimethyl-6-methylidene-5-[(2E)-2-(2-oxofuran-3-ylidene)ethyl]-3,4,5,7,8,8a-hexahydro-2H-naphthalen-1-yl]methoxy]-4-oxobutanoic acid |
InChI |
InChI=1S/C24H32O7/c1-15-4-7-18-23(2,17(15)6-5-16-11-13-30-22(16)29)12-10-19(25)24(18,3)14-31-21(28)9-8-20(26)27/h5,11,13,17-19,25H,1,4,6-10,12,14H2,2-3H3,(H,26,27)/b16-5+/t17-,18-,19+,23-,24-/m0/s1 |
Clé InChI |
IRPQVWMDMBITLK-VOFHXWKDSA-N |
SMILES isomérique |
C[C@@]12CC[C@H]([C@@]([C@H]1CCC(=C)[C@@H]2C/C=C/3\C=COC3=O)(C)COC(=O)CCC(=O)O)O |
SMILES |
CC12CCC(C(C1CCC(=C)C2CC=C3C=COC3=O)(C)COC(=O)CCC(=O)O)O |
SMILES canonique |
CC12CCC(C(C1CCC(=C)C2CC=C3C=COC3=O)(C)COC(=O)CCC(=O)O)O |
Synonymes |
5-DASM dehydroandrographolide 5-succinic acid monoeste |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



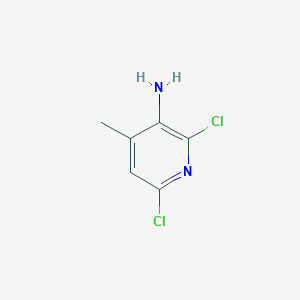
![[Butoxy-(4-methylbenzoyl)amino] acetate](/img/structure/B140762.png)
![(R)-8-Methyl-6,9-diazaspiro[4.5]decane-7,10-dione](/img/structure/B140764.png)
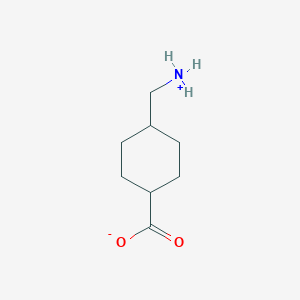
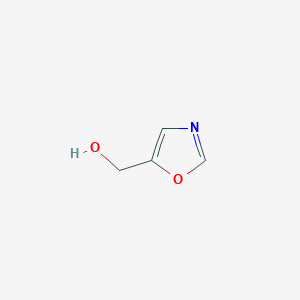
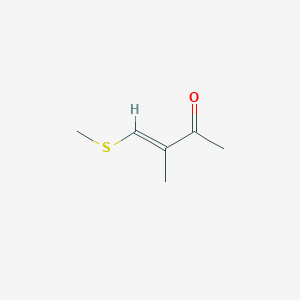
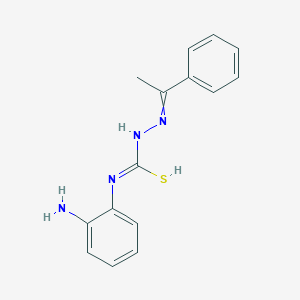
![ethyl 2-[[(E)-2-cyanoethenyl]amino]acetate](/img/structure/B140782.png)

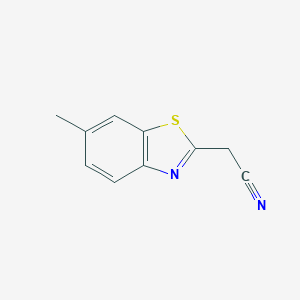

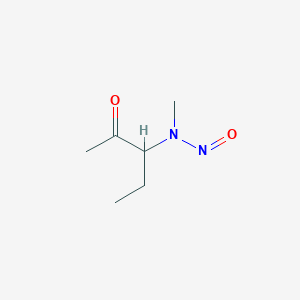
![Trimethyl[4-(phenylethynyl)phenyl]silane](/img/structure/B140796.png)
